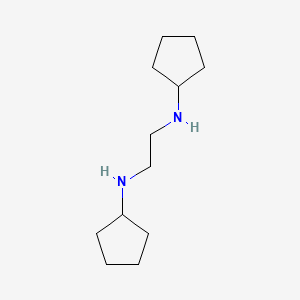

N,N'-Dicyclopentyl-ethylenediamine

Description

N,N′-Dicyclopentyl-ethylenediamine is an ethylenediamine derivative where both terminal amine groups are substituted with cyclopentyl moieties. The cyclopentyl substituents introduce steric bulk and moderate hydrophobicity compared to smaller alkyl or aromatic groups. Such compounds are typically used as ligands in coordination chemistry or catalysts due to their ability to stabilize metal centers and influence reaction selectivity .

Properties

CAS No. |

10150-40-0 |

|---|---|

Molecular Formula |

C12H24N2 |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N,N'-dicyclopentylethane-1,2-diamine |

InChI |

InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |

InChI Key |

LOZMWNGDZJWPDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCNC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclopentyl-ethylenediamine typically involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. One common method includes the use of cyclopentyl bromide and ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N,N’-Dicyclopentyl-ethylenediamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclopentyl-ethylenediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions with alkyl halides or acyl halides can introduce various functional groups onto the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include amine oxides, secondary amines, and various substituted ethylenediamine derivatives.

Scientific Research Applications

Scientific Research Applications

N,N'-Dicyclopentyl-ethylenediamine has a wide range of applications in scientific research:

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is beneficial for:

- Catalysis : Enhancing the efficiency of metal-catalyzed reactions.

- Material Science : Contributing to the development of new materials with tailored properties.

Biological Applications

N,N'-Dicyclopentyl-ethylenediamine is being investigated for its potential biological roles:

- Chelating Agent : It can bind to metal ions, facilitating their transport within biological systems and aiding in detoxification processes.

- Therapeutic Potential : Research is ongoing to explore its use as a drug delivery system or imaging agent due to its ability to form stable complexes with therapeutic agents.

Industrial Applications

In industry, N,N'-Dicyclopentyl-ethylenediamine is utilized in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing polymers, surfactants, and other industrial products.

Research into the biological activity of N,N'-Dicyclopentyl-ethylenediamine has yielded promising results:

In Vitro Studies

In vitro assays have shown that:

- Cell Viability Assays : Indicate potential therapeutic applications by assessing cytotoxic effects on various cell lines.

- Enzyme Inhibition Studies : Demonstrate its ability to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase.

Notable Case Studies

- Metal Ion Interaction : A study demonstrated that N,N'-Dicyclopentyl-ethylenediamine exhibits enhanced stability and selectivity when interacting with transition metal ions compared to other ethylenediamine derivatives.

- Antitumor Activity : Research involving platinum(IV) complexes with N,N'-Dicyclopentyl-ethylenediamine highlighted significant antitumor activity against various cancer cell lines, suggesting its potential role in developing novel anticancer drugs.

Mechanism of Action

The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Its ability to donate and accept electrons makes it a versatile compound in redox reactions and other chemical processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key differences between N,N′-dicyclopentyl-ethylenediamine and related ethylenediamine derivatives:

Electronic and Steric Effects

- Cycloalkyl vs. Aromatic Substitutents : Cyclopentyl and cyclohexyl groups provide aliphatic steric bulk, whereas phenyl or benzyl groups introduce aromatic π-systems. For example, N,N′-diphenylethylenediamine (C₁₄H₁₆N₂) exhibits stronger electronic delocalization, making it suitable for applications requiring charge transfer or UV absorption . In contrast, cyclopentyl derivatives likely favor hydrophobic environments.

- The crystal structure of N,N′-dicyclohexylethylenediamine shows hydrogen bonding between NH groups and chloride ions, a feature that may differ in cyclopentyl analogs due to ring-size-dependent packing .

Solubility and Reactivity

- Smaller substituents like methyl groups (N,N′-dimethylethylenediamine , C₄H₁₂N₂) enhance water solubility, making them ideal for aqueous-phase reactions .

- TEMED (C₆H₁₆N₂) is highly volatile and used as a redox initiator in acrylamide gel polymerizations, a role less feasible for bulkier cyclopentyl derivatives .

Research Findings and Trends

- Hydrogen Bonding: Cyclohexyl derivatives exhibit defined hydrogen-bonding patterns in crystal lattices, which could be less pronounced in cyclopentyl analogs due to reduced ring rigidity .

- Pharmaceutical Utility : The diacetate salt of N,N′-dibenzylethylenediamine demonstrates enhanced stability and controlled release, a template for modifying cyclopentyl-based salts .

Biological Activity

N,N'-Dicyclopentyl-ethylenediamine (DCPEDA) is a unique diamine compound characterized by its dicyclopentyl substituents, which provide significant steric hindrance. This structural feature can influence its biological interactions and pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into the biological activity of DCPEDA, summarizing key research findings, case studies, and relevant data.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DCPEDA and its derivatives. For instance, compounds based on ethylenediamine frameworks have shown activity against various bacterial strains. A notable study demonstrated that modifications in the ethylenediamine structure, including the incorporation of bulky groups like cyclopentyl, can enhance antibacterial efficacy by improving binding affinity to bacterial targets .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DCPEDA on different cell lines. In vitro studies indicated that DCPEDA exhibits dose-dependent cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The mechanism of action appears to involve disruption of cellular membranes and induction of apoptosis in cancer cells .

The biological activity of DCPEDA can be attributed to several mechanisms:

- Membrane Interaction : DCPEDA's bulky cyclopentyl groups may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could also apply to DCPEDA .

Table 1: Summary of Biological Activities of DCPEDA and Related Compounds

Case Study 1: Antibacterial Efficacy

In a comparative study, DCPEDA was evaluated alongside other ethylenediamine derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that DCPEDA had superior activity against Staphylococcus aureus, with an IC50 value significantly lower than that of its analogs, suggesting a promising avenue for further development as an antibacterial agent .

Case Study 2: Cancer Cell Cytotoxicity

A series of experiments assessed the cytotoxic effects of DCPEDA on various cancer cell lines, including HeLa and MCF-7. The findings revealed that DCPEDA induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer therapeutic. The study concluded that the compound's structural attributes play a crucial role in its effectiveness against cancer cells .

Q & A

Q. What are the key toxicological considerations when handling N,N'-Dicyclopentyl-ethylenediamine in biological assays?

- Methodological Answer :

- Acute toxicity screening : Conduct zebrafish embryo assays (LC50 determination) as per OECD guidelines.

- Protective measures : Use fume hoods, nitrile gloves, and closed-loop ventilation systems during synthesis.

- Waste disposal : Neutralize with acetic acid before incineration to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.